molecular formula C10H7Cl2NO2 B6285534 methyl 2-cyano-2-(2,6-dichlorophenyl)acetate CAS No. 923972-90-1

methyl 2-cyano-2-(2,6-dichlorophenyl)acetate

Cat. No. B6285534
CAS RN: 923972-90-1
M. Wt: 244.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-cyano-2-(2,6-dichlorophenyl)acetate, also known as MDCP, is a synthetic organic compound that has been used in scientific research for a variety of purposes. It is a colorless and odorless solid that is soluble in organic solvents, and it is relatively stable under normal conditions. MDCP is a versatile compound that has numerous applications in the laboratory, including in biochemical and physiological studies.

Scientific Research Applications

Methyl 2-cyano-2-(2,6-dichlorophenyl)acetate has been used in a variety of scientific research applications, including in the study of enzyme inhibition, protein-protein interactions, and drug-target interactions. It has also been used to study the effects of drugs on the nervous system, and to study the mechanisms of action of certain drugs. Additionally, methyl 2-cyano-2-(2,6-dichlorophenyl)acetate has been used to study the effects of environmental pollutants on the human body.

Mechanism of Action

Methyl 2-cyano-2-(2,6-dichlorophenyl)acetate binds to a variety of proteins, including enzymes and receptors, and inhibits their activity. It is thought to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, methyl 2-cyano-2-(2,6-dichlorophenyl)acetate has been found to bind to certain receptors, such as the GABA-A receptor, and inhibit their activity.
Biochemical and Physiological Effects
methyl 2-cyano-2-(2,6-dichlorophenyl)acetate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, which can lead to increased levels of drugs in the body. Additionally, methyl 2-cyano-2-(2,6-dichlorophenyl)acetate has been found to inhibit the activity of certain receptors, which can lead to changes in the body’s response to drugs and other compounds.

Advantages and Limitations for Lab Experiments

Methyl 2-cyano-2-(2,6-dichlorophenyl)acetate has several advantages for lab experiments. It is relatively stable under normal conditions, and it is soluble in organic solvents. Additionally, it is relatively non-toxic and has low bioaccumulation potential. However, methyl 2-cyano-2-(2,6-dichlorophenyl)acetate is not suitable for use in vivo experiments due to its toxicity.

Future Directions

There are several potential future directions for methyl 2-cyano-2-(2,6-dichlorophenyl)acetate research. It could be used to study the effects of environmental pollutants on the human body, as well as to study the mechanisms of action of certain drugs. Additionally, methyl 2-cyano-2-(2,6-dichlorophenyl)acetate could be used to study the effects of drugs on the nervous system, and to study protein-protein interactions. Finally, methyl 2-cyano-2-(2,6-dichlorophenyl)acetate could be used to study the inhibition of enzymes involved in drug metabolism, which could lead to the development of new drugs.

Synthesis Methods

Methyl 2-cyano-2-(2,6-dichlorophenyl)acetate can be synthesized using a variety of methods, but the most common is a two-step process. In the first step, 2,6-dichloroaniline is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form 2,6-dichloroacetanilide. In the second step, 2,6-dichloroacetanilide is reacted with methyl cyanoacetate in the presence of a base such as sodium hydroxide to form methyl 2-cyano-2-(2,6-dichlorophenyl)acetate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-cyano-2-(2,6-dichlorophenyl)acetate involves the reaction of 2,6-dichlorobenzonitrile with methyl 2-bromo-2-(2,6-dichlorophenyl)acetate in the presence of a base to form the desired product.", "Starting Materials": [ "2,6-dichlorobenzonitrile", "methyl 2-bromo-2-(2,6-dichlorophenyl)acetate", "base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 2,6-dichlorobenzonitrile (1.0 equiv) and base (2.0 equiv) in a suitable solvent (e.g. DMF, DMSO) and stir at room temperature for 30 minutes.", "Step 2: Add methyl 2-bromo-2-(2,6-dichlorophenyl)acetate (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization to obtain methyl 2-cyano-2-(2,6-dichlorophenyl)acetate as a white solid." ] }

CAS RN

923972-90-1

Product Name

methyl 2-cyano-2-(2,6-dichlorophenyl)acetate

Molecular Formula

C10H7Cl2NO2

Molecular Weight

244.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.